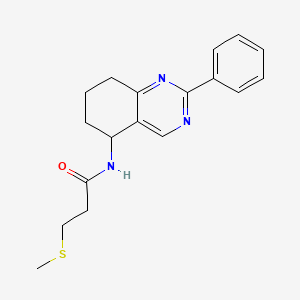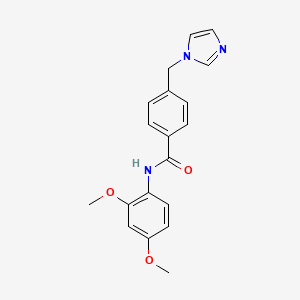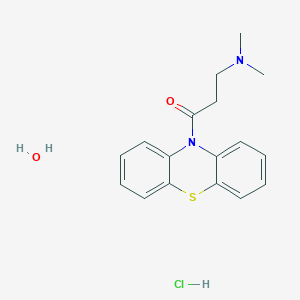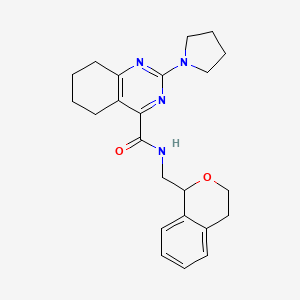![molecular formula C25H19BrN2O4 B6026876 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid, commonly known as BBPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPBA is a member of the family of benzoic acid derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of BBPBA is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and tumor cell proliferation pathways.
Biochemical and physiological effects:
BBPBA has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. BBPBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BBPBA has been reported to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
BBPBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, BBPBA has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various disease pathways. However, BBPBA also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BBPBA. One area of interest is the development of BBPBA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of BBPBA and to identify its molecular targets. Finally, the potential toxicity and pharmacokinetics of BBPBA need to be studied in more detail to determine its suitability as a drug candidate.
Synthesemethoden
BBPBA can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with 2,4-pentadien-1-amine, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained through purification steps such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BBPBA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. BBPBA has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
4-[[(2E,4E)-2-[(2-bromobenzoyl)amino]-5-phenylpenta-2,4-dienoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O4/c26-21-11-5-4-10-20(21)23(29)28-22(12-6-9-17-7-2-1-3-8-17)24(30)27-19-15-13-18(14-16-19)25(31)32/h1-16H,(H,27,30)(H,28,29)(H,31,32)/b9-6+,22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGABDHBLZUFN-OGMQXUJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6026799.png)
![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)



![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)

![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)